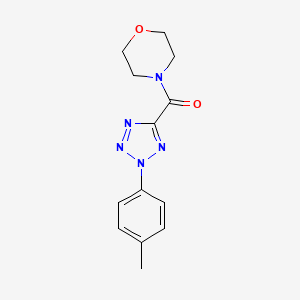![molecular formula C20H22N2O3S B2473119 Methyl 2-{2-[2-(4-ethylphenoxy)ethylthio]benzimidazolyl}acetate CAS No. 920117-39-1](/img/structure/B2473119.png)
Methyl 2-{2-[2-(4-ethylphenoxy)ethylthio]benzimidazolyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{2-[2-(4-ethylphenoxy)ethylthio]benzimidazolyl}acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has unique biochemical and physiological effects that make it an attractive subject for research. In
Wissenschaftliche Forschungsanwendungen
Tyrosinase Activity Modeling
A study by Casella et al. (1996) explored the copper-mediated oxygenation of methyl 4-hydroxybenzoate using dinuclear copper(I) complexes with polybenzimidazole ligands. This reaction mimicked the activity of the copper enzyme tyrosinase, highlighting the potential use of similar compounds in enzymatic activity modeling (Casella et al., 1996).
Antimicrobial and Antifungal Properties
Pilyugin et al. (2003) synthesized derivatives of benzimidazolyl carbamates, demonstrating their helminthicidal properties, embryotoxicity, and overall toxicity, indicating potential in antimicrobial and antifungal research (Pilyugin et al., 2003). Similarly, Salahuddin et al. (2017) synthesized compounds with 1,3,4-oxadiazole and 1H-benzimidazole derivatives, showing promising antimicrobial activity (Salahuddin et al., 2017).
Anticancer Screening
Varshney et al. (2015) synthesized a series of compounds involving 2-methyl-1H-benzimidazoles, which were tested for cytotoxic activity against various human cell lines, indicating their potential in anticancer research (Varshney et al., 2015).
Antibacterial Potency
Kühler et al. (2002) discovered compounds with antibacterial potency selective for Helicobacter spp., derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles. This indicates potential applications in developing species-specific antibacterial agents (Kühler et al., 2002).
Fungicidal and Antimicrobial Activity
Anisimova et al. (2011) studied the chemical and biological properties of ethyl esters of imidazo[1,2-a]benzimidazolyl-2 acetic acids, revealing their fungicidal and antimicrobial activities (Anisimova et al., 2011).
Solid-Phase Extraction and Chromatography Applications
Yamazaki and Ninomiya (1999) developed a method for determining various compounds in oranges, including methyl-2-benzimidazole carbamate, using solid-phase extraction and chromatography. This research highlights the utility of benzimidazole derivatives in analytical chemistry (Yamazaki & Ninomiya, 1999).
Eigenschaften
IUPAC Name |
methyl 2-[2-[2-(4-ethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-3-15-8-10-16(11-9-15)25-12-13-26-20-21-17-6-4-5-7-18(17)22(20)14-19(23)24-2/h4-11H,3,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQUWBCELKPOBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-imino-10-methyl-N-(4-methylbenzyl)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2473036.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2473037.png)



![N-(2,3-dimethoxybenzyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2473046.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(methoxymethyl)phenyl]propanamide](/img/structure/B2473047.png)
![Ethyl 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetate](/img/structure/B2473048.png)

![(2-Oxo-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride](/img/structure/B2473050.png)

![2-((5-(3,4-dimethylphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2473054.png)
![N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2473056.png)
![N-cyano-3-ethyl-N-[(3-methoxyphenyl)methyl]aniline](/img/structure/B2473059.png)